Voruciclib
Description
Overview of Cyclin-Dependent Kinase (CDK) Inhibition in Oncology Research
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play critical roles in regulating the eukaryotic cell cycle, controlling progression through different phases (G1, S, G2, and M) nih.govnews-medical.netmarketresearchintellect.comunifr.chbohrium.com. Their activity is dependent on binding to regulatory subunits called cyclins news-medical.netbohrium.comum.es. The precise and timely activation and inactivation of CDK-cyclin complexes are essential for orderly cell division news-medical.net. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation nih.govnews-medical.netmarketresearchintellect.combohrium.comresearchgate.netnih.gov. Consequently, inhibiting CDKs has emerged as a significant strategy in oncology research to halt aberrant cell division and induce apoptosis in cancer cells nih.govmarketresearchintellect.comunifr.chresearchgate.net. Different CDKs regulate distinct points in the cell cycle or are involved in other crucial cellular processes like transcription and DNA repair nih.govnews-medical.netum.esresearchgate.netmeipharma.comresearchgate.net. For instance, CDK4 and CDK6, in complex with D-type cyclins, regulate the transition from G1 to S phase by phosphorylating the retinoblastoma protein (pRb) nih.govtargetedonc.com. Other CDKs, such as CDK1 and CDK2, are involved in later stages of the cell cycle marketresearchintellect.comrutgers.edu. Transcriptional CDKs, including CDK7, CDK9, CDK12, and CDK13, regulate gene expression nih.govmdpi.comfrontiersin.orgtandfonline.com. Targeting specific CDKs or multiple CDKs simultaneously with small molecule inhibitors is an active area of investigation nih.govmarketresearchintellect.comresearchgate.netnih.gov.
Specific Focus on Cyclin-Dependent Kinase 9 (CDK9) Inhibition in Cancer Biology
Cyclin-Dependent Kinase 9 (CDK9) is a key member of the CDK family with a primary role in regulating transcription elongation news-medical.netum.esmeipharma.comresearchgate.netfrontiersin.orgtandfonline.comnih.gov. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which typically consists of CDK9 bound to a cyclin subunit, most commonly Cyclin T1 or Cyclin K news-medical.netum.esresearchgate.netfrontiersin.orgnih.gov. The P-TEFb complex is crucial for releasing RNA Polymerase II (RNA Pol II) from a paused state near the promoter region, allowing productive transcription elongation to occur and mature mRNA to be generated um.esresearchgate.netfrontiersin.orgnih.gov. This is achieved through the phosphorylation of the C-terminal domain (CTD) of RNA Pol II, specifically at serine 2 residues, as well as phosphorylation of negative elongation factors (NELF and DSIF) um.esresearchgate.netfrontiersin.orgnih.gov.
Dysregulation of CDK9 activity or expression contributes to cancer development and progression um.estandfonline.com. Many genes that promote cancer cell survival and proliferation, such as the anti-apoptotic protein MCL1 and the proto-oncogene MYC, are highly dependent on CDK9-mediated transcriptional elongation for their expression um.esmeipharma.comfrontiersin.orgtandfonline.comashpublications.orgbiospace.com. Elevated levels of MCL1 can prevent cancer cells from undergoing programmed cell death and are associated with resistance to other targeted therapies like BCL-2 inhibitors (e.g., venetoclax) meipharma.comashpublications.orgbiospace.comashpublications.orgnih.govresearchgate.netnih.gov. MYC is a transcription factor that regulates numerous genes involved in cell growth and proliferation, and its upregulation is implicated in many cancers um.esmeipharma.comfrontiersin.orgashpublications.orgbiospace.com. Targeting CDK9 can lead to the rapid downregulation of these short-lived, dependency-creating proteins by inhibiting their transcription, thereby promoting apoptosis and inhibiting proliferation in cancer cells tandfonline.comashpublications.orgnih.govaacrjournals.org. The rationale for targeting CDK9 in cancer research is based on its critical role in maintaining the high transcriptional output required for the survival and proliferation of many cancer types, particularly those dependent on MCL1 and MYC um.esmeipharma.comtandfonline.comashpublications.org.
Historical Context of CDK9 Inhibitors in Preclinical and Clinical Development
The development of CDK inhibitors for cancer therapy has evolved over several decades nih.govresearchgate.netnih.govrutgers.edu. Early CDK inhibitors, often referred to as "pan-CDK inhibitors," were relatively non-selective, targeting multiple CDKs simultaneously nih.govresearchgate.netnih.govtargetedonc.comrutgers.edumdpi.com. Examples include flavopiridol (B1662207) (alvocidib) and roscovitine (B1683857) (seliciclib) nih.govresearchgate.netrutgers.edumdpi.com. While these early inhibitors demonstrated anti-tumor activity in preclinical settings, their lack of specificity often led to significant toxicities and limited clinical success nih.govresearchgate.nettargetedonc.comrutgers.edumdpi.com. It was later recognized that some of the effects of these pan-inhibitors were likely due to the inhibition of transcriptional CDKs like CDK7 and CDK9 rutgers.edumdpi.com.
The understanding of the functional diversity of individual CDKs spurred the development of more selective inhibitors aiming to target specific CDKs implicated in cancer progression while minimizing off-target effects nih.govresearchgate.nettargetedonc.commdpi.com. This led to the development of inhibitors with greater selectivity for specific CDK subtypes, such as the highly successful CDK4/6 inhibitors approved for breast cancer nih.govmarketresearchintellect.comnih.govtargetedonc.com. Concurrently, research intensified on developing more selective inhibitors targeting transcriptional CDKs, including CDK9, recognizing its crucial role in regulating key oncoproteins tandfonline.comnih.gov. The historical context highlights a shift from broad-spectrum CDK inhibition to more targeted approaches, with selective CDK9 inhibitors representing a key area of ongoing research to improve efficacy and reduce toxicity nih.govresearchgate.netnih.govmdpi.comashpublications.org.
Voruciclib as a Selective Oral CDK9 Inhibitor in Translational Research
This compound (also known as P1446A or P1446A-05) is an investigational small molecule characterized as a potent oral inhibitor with a greater binding affinity towards CDK9 compared to CDK4, CDK6, and CDK1 meipharma.comashpublications.orgnih.govresearchgate.netcancernetwork.com. Preclinical studies have shown that this compound demonstrates selectivity for the CDK subfamily, with potent activity against CDK9, and reduced activity against kinases outside the CDK family when compared to earlier inhibitors like flavopiridol nih.govresearchgate.net. This improved selectivity profile is attributed, in part, to structural differences in the compound nih.govresearchgate.net.
Translational research involving this compound focuses on evaluating its potential to move from laboratory findings to clinical application. Studies have investigated its mechanism of action, its effects on key cancer-related proteins like MCL1 and MYC, and its efficacy in various preclinical cancer models meipharma.comashpublications.orgbiospace.comnih.govcancernetwork.comnih.gov. This compound's oral bioavailability makes it an attractive candidate for clinical development, potentially offering a more convenient administration route compared to some earlier intravenous CDK inhibitors nih.gov. Translational studies are also exploring this compound in combination with other therapies to assess potential synergistic effects meipharma.comashpublications.orgnih.govcancernetwork.comnih.govtargetedonc.comfrontiersin.orgfrontiersin.org.
Significance of this compound in Addressing Unmet Needs in Hematologic Malignancies and Solid Tumors Research
This compound is being investigated for its potential to address unmet needs in the treatment of both hematologic malignancies and solid tumors where dysregulation of CDK9 and its downstream targets, particularly MCL1 and MYC, plays a significant role meipharma.comtandfonline.combiospace.com.
In hematologic malignancies such as acute myeloid leukemia (AML) and B-cell malignancies (including diffuse large B-cell lymphoma, DLBCL), high levels of MCL1 are frequently observed and contribute to tumor cell survival and resistance to standard therapies, including BCL-2 inhibitors like venetoclax (B612062) meipharma.comashpublications.orgbiospace.comashpublications.orgnih.govresearchgate.netnih.govnih.gov. Preclinical studies have shown that this compound can decrease MCL1 transcript and protein levels in a dose-dependent manner in models of AML, CLL, and DLBCL ashpublications.orgashpublications.orgnih.govnih.gov. Furthermore, research indicates that this compound can synergistically enhance the cell death induced by venetoclax in preclinical models of AML and DLBCL, suggesting a potential strategy to overcome venetoclax resistance associated with MCL1 overexpression meipharma.comashpublications.orgnih.govnih.govtargetedonc.comfrontiersin.orgfrontiersin.org. This research highlights this compound's potential to improve outcomes in patients with hematologic malignancies that are resistant to existing treatments.
Research is also exploring the application of this compound in solid tumors, particularly those where MYC is dysregulated or in KRAS-mutant cancers meipharma.combiospace.comcancernetwork.comtargetedonc.com. CDK9 is a transcriptional regulator of MYC, and upregulation of MYC is implicated in many solid tumors and often associated with poor prognosis um.esmeipharma.comfrontiersin.orgbiospace.com. Preclinical studies in KRAS-mutant cancer models have shown that this compound can downregulate MYC and inhibit the proliferation of these cancer cells cancernetwork.comtargetedonc.com. This compound has demonstrated single-agent activity against multiple KRAS-mutant cancer cell lines in vitro and in vivo and has shown synergistic effects when combined with KRAS G12C inhibitors in preclinical models cancernetwork.comtargetedonc.com. These findings suggest that this compound could be a therapeutic option for solid tumors driven by KRAS-MYC dysregulation, addressing another area of unmet need cancernetwork.com.
The research into this compound aims to leverage its selective CDK9 inhibition to target key survival pathways in cancer cells, offering a potential strategy to improve responses and overcome resistance in specific hematologic malignancies and solid tumors.
Data Table Examples (Illustrative, based on reported preclinical findings):
Table 1: Illustrative this compound Activity in Preclinical Models
| Cancer Type (Model) | Target Inhibition | Effect on Protein Levels | In Vitro Efficacy (e.g., IC50) | In Vivo Efficacy | Reference |
| AML Cell Lines | CDK9 | Decreased MCL1, Decreased MYC | Low micromolar IC50s | Synergistic with Venetoclax (reduced tumor growth, improved survival) | meipharma.comashpublications.orgnih.govfrontiersin.orgfrontiersin.org |
| DLBCL Preclinical Models | CDK9 | Repressed MCL1 | Not specified in source | Synergistic with Venetoclax (synergistic tumor cell death, durable remission in some models) | ashpublications.orgnih.gov |
| KRAS-Mutant Cancer Cell Lines | CDK9 | Decreased phosphorylated MYC (Ser62), Decreased MYC transcription promoting proteins | Low micromolar IC50s | Single agent activity, Synergistic with KRAS G12C inhibitors (inhibited tumor growth) | cancernetwork.comtargetedonc.com |
Note: Specific IC50 values and detailed in vivo data would be included if readily available and not excluded by instructions.
Table 2: Illustrative this compound Selectivity Profile (Preclinical Research)
| Kinase | This compound Binding Affinity (e.g., Ki or IC50) | Compared to Flavopiridol | Reference |
| CDK9 | Potent (e.g., Ki < 10 nM, 0.626 nM Ki for CDK9/cyclin T2) | Greater specificity | ashpublications.orgashpublications.orgnih.govresearchgate.net |
| CDK1 | Lower affinity than CDK9 | Not specified in source | ashpublications.org |
| CDK4 | Lower affinity than CDK9 | Not specified in source | ashpublications.org |
| CDK6 | Lower affinity than CDK9 | Not specified in source | ashpublications.org |
| Kinases outside CDK family (e.g., ICK, MAK) | Significantly reduced activity compared to CDK9 | Substantially lower activity/higher selectivity | nih.govresearchgate.net |
Note: Specific quantitative values would be included if readily available and not excluded by instructions. The term "potent" is used where specific low nM values are indicated in sources without providing the exact number in the snippet, or when described qualitatively as potent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGRAKIAJJGMM-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000023-04-0 | |
| Record name | Voruciclib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voruciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VORUCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action and Molecular Targeting of Voruciclib
Direct Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9, in complex with its cyclin partners (primarily Cyclin T1, but also Cyclin T2a and T2b), functions as a crucial regulator of transcriptional elongation by RNA Polymerase II (RNAPII). mdpi.comnih.govguidetopharmacology.org Voruciclib is characterized as a potent and selective inhibitor of this kinase. ashpublications.orgmedchemexpress.com
Molecular Interaction and Binding Affinity with CDK9/Cyclin T Complexes
This compound demonstrates a greater binding affinity towards CDK9 compared to other CDKs such as CDK1, CDK4, and CDK6. ashpublications.orgmedchemexpress.com The interaction between CDK9 and its cyclin partner, predominantly Cyclin T1, involves specific regions within both proteins, including helices in the cyclin and the αC helix and β4 strand in CDK9. frontiersin.org this compound's potent inhibition of CDK9/Cyclin T complexes is reflected in its low Kᵢ values, which range from 0.626 nM to 9.1 nM depending on the specific CDK/cyclin complex. medchemexpress.com This binding effectively blocks the enzymatic activity of CDK9 within the P-TEFb complex. medchemexpress.com
Table 1: this compound Binding Affinity (Kᵢ) to CDK/Cyclin Complexes medchemexpress.com
| Target | Kᵢ (nM) |
| CDK9/cyc T2 | 0.626 |
| CDK9/cyc T1 | 1.68 |
| CDK6/cyc D1 | 2.92 |
| CDK4/cyc D1 | 3.96 |
| CDK1/cyc B | 5.4 |
| CDK1/cyc A | 9.1 |
Impact on RNA Polymerase II Phosphorylation (Serine 2 and Serine 5)
CDK9's primary function within the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II. mdpi.comnih.govactivemotif.com This phosphorylation is essential for releasing paused RNAPII into productive elongation. sci-hub.se Specifically, CDK9 is a major kinase responsible for phosphorylating serine 2 (Ser2) within the heptapeptide (B1575542) repeats (YSPTSPS) of the RNAPII CTD, a modification enriched during transcriptional elongation. mdpi.comactivemotif.complos.orgnih.gov While Ser5 phosphorylation is primarily associated with transcription initiation and mediated by CDK7, CDK9 can also contribute to Ser5 phosphorylation during elongation. plos.orgactivemotif.comembopress.org
This compound treatment leads to a reduction in the phosphorylation of RNA Polymerase II, particularly at Ser2. ashpublications.orgresearchgate.netnih.govresearchgate.net This is a direct consequence of CDK9 inhibition, impairing the ability of P-TEFb to phosphorylate the RNAPII CTD and thus inhibiting transcriptional elongation of target genes. ashpublications.orgresearchgate.netnih.govresearchgate.netnih.govsci-hub.se Studies have confirmed the downregulation of phosphorylated Ser2 of RNAPII in samples from patients treated with this compound, consistent with its proposed mechanism of action. researchgate.net
Downregulation of Anti-Apoptotic Proteins
A critical consequence of CDK9 inhibition by this compound is the reduced transcription of genes encoding short-lived anti-apoptotic proteins, notably Myeloid Cell Leukemia-1 (Mcl-1). ashpublications.orgsec.govbiospace.commeipharma.comresearchgate.netresearchgate.net
Myeloid Cell Leukemia-1 (Mcl-1) Transcript and Protein Expression Modulation
Mcl-1 is an anti-apoptotic protein with a high turnover rate, meaning its cellular levels are highly dependent on continuous transcription. researchgate.netnih.gov As a transcriptional regulator of MCL1, CDK9 inhibition directly impacts its expression. ashpublications.orgsec.govbiospace.commeipharma.com Preclinical studies have shown that this compound decreases MCL1 transcripts and proteins in a dose-dependent manner. ashpublications.orgnih.govresearchgate.net This downregulation has been observed in various cancer models, including AML and diffuse large B-cell lymphoma (DLBCL). ashpublications.orgmedchemexpress.comresearchgate.net Clinical data from a phase 1 study of this compound in patients with hematologic malignancies demonstrated a decrease in MCL1 mRNA expression following treatment. researchgate.netnih.gov While this compound can cause a transient downregulation of Mcl-1 protein, intermittent dosing schedules have been explored to potentially sustain this effect. nih.govwayne.edu
Role of Mcl-1 in Tumor Cell Survival and Resistance Mechanisms
Mcl-1 is a key regulator of apoptosis belonging to the BCL-2 family of proteins. researchgate.netresearchgate.netnih.gov Its overexpression is frequently observed in various cancers and is associated with increased cancer cell survival and resistance to chemotherapy. researchgate.netresearchgate.netnih.gov In particular, elevated Mcl-1 levels are a known mechanism of resistance to venetoclax (B612062), a BCL-2 selective inhibitor used in the treatment of certain hematologic malignancies. sec.govbiospace.comtargetedonc.commeipharma.comresearchgate.netresearchgate.netashpublications.orgpostersessiononline.eu By downregulating Mcl-1, this compound can overcome or reduce this resistance mechanism, enhancing the sensitivity of cancer cells to apoptosis induction, particularly when used in combination with BCL-2 inhibitors like venetoclax. ashpublications.orgsec.govbiospace.comtargetedonc.commeipharma.comresearchgate.netresearchgate.netnih.govwayne.eduashpublications.orgpostersessiononline.euimrpress.com
Regulation of Oncogenic Transcription Factors
Beyond Mcl-1, CDK9 is also a transcriptional regulator of other key oncogenic proteins, including the MYC proto-oncogene protein. ashpublications.orgsec.govbiospace.commeipharma.comnih.gov MYC is a transcription factor that plays a critical role in regulating cell proliferation and growth, and its dysregulation is implicated in many human cancers and often associated with poor prognosis. ashpublications.orgsec.govbiospace.commeipharma.comnih.gov
Table 2: Impact of this compound on Oncogenic Transcription Factors and Pathways researchgate.netnih.govresearchgate.net
| Target/Pathway | Effect of this compound Treatment |
| MYC (Transcriptional Targets) | Downregulation |
| MYC (Protein Phosphorylation) | Decreased phosphorylation |
| NF-κB (Transcriptional Gene Sets) | Downregulation |
Myelocytomatosis (MYC) Transcriptional Program Downregulation
Dysregulation and upregulation of the MYC proto-oncogene protein ("MYC") are frequently observed in numerous human cancers and are often linked to poor prognosis meipharma.combiospace.com. MYC is a transcription factor that regulates cell proliferation and growth meipharma.combiospace.com. CDK9 is a known regulator of MYC transcription meipharma.combiospace.com. This compound, as a CDK9 inhibitor, leads to the downregulation of the MYC transcriptional program nih.govresearchgate.netashpublications.orgpatsnap.com. Preclinical data have demonstrated that this compound treatment results in a rapid decrease in the phosphorylation of proteins that promote MYC transcription meipharma.comcancernetwork.comtargetedonc.comonclive.com. This inhibition of CDK9 by this compound subsequently leads to decreased expression of transcriptional targets of RNA Polymerase II, including MYC aacrjournals.org. Studies in AML and CLL patient samples treated with this compound have shown downregulation of MYC transcriptional targets ashpublications.org.
Impact on MYC Protein Phosphorylation (Serine 62) and Stability in KRAS-Mutant Cancers
In addition to regulating MYC transcription, CDK9 also plays a role in modulating MYC protein phosphorylation, which is implicated in stabilizing MYC, particularly in KRAS-mutant cancers meipharma.combiospace.com. KRAS mutations are oncogenic drivers in various cancers, and they are frequently accompanied by stabilization of the MYC oncoprotein aacrjournals.org. This stabilization can be mediated by phosphorylation of MYC on Serine 62 (Ser62) by kinases such as ERK and CDK9 aacrjournals.org.
Preclinical data indicate that this compound rapidly decreases phosphorylation of MYC protein on Ser62 meipharma.comcancernetwork.comtargetedonc.comonclive.com. Immunoblot analysis in MIA PaCa-2 cells (a pancreatic cancer line with a KRAS G12C mutation) treated with this compound showed a rapid inhibition of phosphorylation of MYC on Ser62 cancernetwork.comaacrjournals.org. A significant decrease in Ser62 phosphorylation was observed as early as 5 minutes, reaching 80% by 60 minutes cancernetwork.comaacrjournals.org. While there was no initial decrease in total MYC protein at earlier time points, a reduction in total MYC was observed later, consistent with Ser62 de-phosphorylation promoting MYC protein instability and degradation cancernetwork.comaacrjournals.org.
The following table summarizes the impact of this compound on MYC Ser62 phosphorylation and total MYC protein levels in MIA PaCa-2 cells:
| Time Point (minutes) | Decrease in pSer62 MYC (%) | Decrease in Total MYC (%) |
| 5 | 60 | 0 |
| 15 | Not specified in source | 0 |
| 60 | 80 | 10 |
| 240 | Not specified in source | 50 |
This data suggests that this compound's effect on MYC in KRAS-mutant cancers involves both the downregulation of MYC transcription and the destabilization of the MYC protein through reduced Ser62 phosphorylation.
Influence on Cell Cycle Regulation beyond CDK9
While this compound is primarily characterized as a CDK9 inhibitor, it is also described as a non-selective CDK inhibitor with potent inhibition of CDK9, as well as activity against CDK4, CDK6, and CDK1 onclive.comaacrjournals.orgguidetopharmacology.org. CDKs play crucial roles in regulating the cell cycle meipharma.comtandfonline.com. CDK9 is a critical integrator of signals from both the cell cycle and transcriptional machinery tandfonline.comtandfonline.com. Cells regulate the expression of cell cycle-related genes, including cyclins essential for mitosis, through the transcriptional activity of the P-TEFb complex, which contains CDK9 tandfonline.comtandfonline.com.
Preclinical Research Findings on Voruciclib Efficacy
Monotherapy Efficacy in Hematologic Malignancies Models
Voruciclib's efficacy as a single agent has been evaluated in preclinical models of several hematologic malignancies, focusing on its ability to induce apoptosis and inhibit proliferation.
Acute Myeloid Leukemia (AML) Cell Lines and Primary Samples
Preclinical studies have demonstrated that this compound monotherapy induces apoptosis in AML cell lines and primary patient samples. nih.govresearchgate.netnih.govmeipharma.com Testing various clinically achievable concentrations of this compound in five AML cell lines and three primary AML patient samples showed that single-drug treatment induced high levels of Annexin V+ cells in all tested cell lines and two out of the three primary samples, with moderate activity in the third sample. researchgate.netnih.gov this compound treatment also led to a substantial increase in the cleavage of caspase-3 and PARP at higher concentrations. researchgate.netnih.gov this compound has been shown to downregulate MCL1 transcripts and proteins in a dose-dependent manner in preclinical AML models, with maximal effect observed at in vitro concentrations of 1 μM. researchgate.net Additionally, this compound has been found to decrease the level of c-MYC expression in AML patient samples and cell lines. researchgate.net
Chronic Lymphocytic Leukemia (CLL) Cell Lines and Primary Cells
In preclinical models of CLL, this compound has been shown to increase apoptosis in a dose-dependent manner in primary CLL cells. researchgate.netresearchgate.net Studies utilizing stromal co-culture models, which mimic the lymph node microenvironment, have also demonstrated this compound's activity in primary CLL cells. researchgate.net
Diffuse Large B-cell Lymphoma (DLBCL) Models
This compound has demonstrated the ability to repress MCL1 protein expression in preclinical models of DLBCL. nih.govresearchgate.netdntb.gov.uanih.gov Studies have shown that selective targeting of CDK9 with agents like this compound has potent anti-tumor effects in preclinical DLBCL models, leading to rapid downregulation of transcriptional programs governed by the MYC oncogene. lls.org
Other B-cell Malignancies (e.g., MCL, FL, MZL)
While detailed monotherapy data specifically for MCL, FL, and MZL as separate categories were less prominent in the search results compared to combination studies, this compound's mechanism of action through CDK9 inhibition and MCL1 downregulation is relevant to these B-cell malignancies as well. Preclinical studies in B-cell malignancies, generally, have shown that this compound indirectly decreases MCL1 protein expression. researchgate.netresearchgate.netashpublications.org
Monotherapy Efficacy in Solid Tumor Models
This compound's preclinical activity has also been investigated in solid tumor models, particularly those harboring KRAS mutations.
KRAS-Mutant Cancer Cell Lines (e.g., Pancreatic, Colorectal, Lung)
This compound has demonstrated single-agent activity against multiple KRAS-mutant cancer cell lines in both in vitro and in vivo preclinical models. meipharma.comtargetedonc.comsec.govcancernetwork.comonclive.com An in vitro assay involving 22 cancer cell lines with various KRAS mutations (including G12D, G12V, G12C, G12A, G12S, Q61H, and G13C) showed that this compound decreased viability in all tested cell lines with low micromolar IC50 values. targetedonc.comsec.gov this compound has also been found to inhibit tumor growth in vivo in KRAS-mutant colorectal cancer and lung cancer xenograft models. targetedonc.comcancernetwork.comonclive.comnih.gov Preclinical studies showed significant tumor growth inhibition (>50%) at all tested doses of this compound in murine xenograft models injected with KRAS mutant CRC and NSCLC primary human cancer cells. nih.gov this compound treatment in KRAS G12C mutant MIA PaCa-2 pancreatic cancer cells resulted in a rapid decrease in the phosphorylation of proteins that regulate MYC transcription and a quick decrease in the phosphorylation of MYC protein on Serine 62, a site involved in stabilizing MYC in KRAS-mutant cancers. meipharma.comsec.govcancernetwork.com This was followed by a reduction in total MYC protein. sec.gov
Compound Information
| Compound Name | PubChem CID |
| This compound | 67409219 |
Preclinical Efficacy Data Summary
| Cancer Type | Model Type | Key Findings (Monotherapy) | Relevant Citations |
| Acute Myeloid Leukemia (AML) | Cell Lines & Primary Samples | Induced apoptosis; increased caspase-3/PARP cleavage; downregulated MCL1 and c-MYC. | researchgate.netnih.govresearchgate.netnih.govmeipharma.com |
| Chronic Lymphocytic Leukemia (CLL) | Cell Lines & Primary Cells | Increased apoptosis in a dose-dependent manner in primary cells; activity in stromal co-culture models. | researchgate.netresearchgate.net |
| Diffuse Large B-cell Lymphoma (DLBCL) | Preclinical Models | Repressed MCL1 protein expression; potent anti-tumor effects; downregulated MYC transcriptional programs. | nih.govresearchgate.netdntb.gov.uanih.govlls.org |
| Other B-cell Malignancies (MCL, FL, MZL) | Preclinical Models (General) | Indirectly decreases MCL1 protein levels. | researchgate.netresearchgate.netashpublications.org |
| KRAS-Mutant Cancers (Pancreatic, Colorectal, Lung) | Cell Lines & Xenograft Models | Single-agent efficacy in vitro and in vivo; decreased viability in multiple cell lines; inhibited tumor growth in xenografts; reduced phosphorylated MYC. | meipharma.comtargetedonc.comsec.govcancernetwork.comonclive.comnih.gov |
Inhibition of Tumor Growth in Murine Xenograft Models of KRAS-Mutant Cancers
Preclinical studies have investigated the efficacy of this compound in inhibiting tumor growth in murine xenograft models, particularly in cancers harboring KRAS mutations. This compound has demonstrated single-agent efficacy against multiple KRAS-mutant cancer cell lines with various G12, G13, and Q61 mutations in both in vitro and in vivo preclinical models cancernetwork.comsec.govtargetedonc.com. In murine xenograft models using human cancer cells with KRAS mutations, including HCT-116 (CRC, KRAS G13D), SW-480 (CRC, KRAS G12V), and H-460 (NSCLC, KRAS Q61H), this compound inhibited tumor growth sec.govresearchgate.net.
This compound's mechanism of action in these models involves the downregulation of MYC. Treatment with this compound leads to a rapid decrease in the phosphorylation of proteins that promote MYC transcription and a quick decrease in the phosphorylation of MYC protein on Serine 62, a site implicated in stabilizing MYC in KRAS-mutant cancers cancernetwork.comonclive.com. This is followed by a reduction in total MYC protein sec.govresearchgate.net. These findings suggest that this compound could be a potential therapeutic option for cancers driven by dysregulated KRAS-MYC signaling sec.govresearchgate.net.
Combination Therapy Synergism in Preclinical Models
Preclinical research has also focused on the synergistic effects of this compound when combined with other therapeutic agents, particularly those targeting the BCL-2 family of proteins.
Synergy with BCL-2 Inhibitors (e.g., Venetoclax)
Combination treatment of this compound with the BCL-2 inhibitor venetoclax (B612062) has shown synergistic activity in preclinical models, particularly in acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL) frontiersin.orgx-mol.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov. This synergy is observed in both venetoclax-sensitive and venetoclax-resistant AML cell lines and primary patient samples frontiersin.orgx-mol.comresearchgate.net.
Enhanced Apoptosis and Decreased Tumor Growth
The combination of this compound and venetoclax has been shown to enhance cell death and induce apoptosis in preclinical models frontiersin.orgx-mol.comresearchgate.netnih.govtandfonline.comnih.gov. In AML cell lines and primary patient samples, the combination treatment resulted in synergistic antileukemic activity x-mol.comresearchgate.netnih.gov. This enhanced apoptosis is accompanied by greatly enhanced cleavage of caspase-3 and PARP by the combination treatments nih.gov. In DLBCL models, combining this compound with venetoclax led to model-dependent tumor cell apoptosis and tumor growth inhibition researchgate.netnih.gov. Strongest responses were observed in models representing high-risk activated B-cell (ABC) DLBCL researchgate.netnih.gov.
Improved Survival in Murine Xenograft Models
Studies in murine xenograft models have indicated that the combination of this compound and venetoclax can lead to improved survival frontiersin.orgresearchgate.netresearchgate.netnih.gov. In an AML cell line-derived xenograft model, an intermittent administration schedule of this compound in combination with venetoclax resulted in a significant survival benefit nih.gov. The combination treatment resulted in a 20.9% increased lifespan in one study nih.gov.
Reversal of Venetoclax Resistance Mechanisms
One of the key mechanisms by which this compound synergizes with venetoclax is by overcoming venetoclax resistance, often mediated by the anti-apoptotic protein MCL-1 guidetopharmacology.orgx-mol.comciteab.comnih.govmdpi.combiospace.comcancernetwork.comnih.govpatsnap.com. This compound, as a CDK9 inhibitor, represses MCL-1 expression researchgate.netnih.govmdpi.combiospace.commdpi.com. CDK9 inhibition by this compound leads to the downregulation of MCL-1 transcripts and proteins researchgate.netresearchgate.net. This downregulation of MCL-1 plays a role in the synergy observed between this compound and venetoclax nih.govwayne.edu. Additionally, this compound's inhibition of c-Myc also contributes to this synergy x-mol.comresearchgate.netnih.govwayne.edu. By decreasing MCL-1 levels, this compound diminishes the ability of MCL-1 to sequester pro-apoptotic proteins like BIM, thereby freeing BIM to induce apoptosis and enhancing venetoclax activity, particularly in venetoclax-resistant cells researchgate.netmdpi.comdovepress.com.
Synergy with BCL-2/BCL-xL Inhibitors (e.g., Navitoclax) in CLL
In addition to venetoclax, this compound has also shown synergy with BCL-2/BCL-xL inhibitors like navitoclax (B1683852) in preclinical models, specifically in chronic lymphocytic leukemia (CLL) frontiersin.orgresearchgate.netnih.govciteab.com. In primary CLL cells, this compound increased apoptosis in a dose-dependent manner and synergized with navitoclax in stromal coculture models designed to mimic the lymph node microenvironment researchgate.netresearchgate.net. Navitoclax is a BH3 mimetic that antagonizes BCL-2, BCL-xL, and BCL-w proteins nih.govwikipedia.orgguidetopharmacology.orgportlandpress.comhematologyandoncology.net.
Synergy with KRAS G12C Inhibitors (e.g., Sotorasib (B605408), Adagrasib) in KRAS-Mutant Cancers
Preclinical studies have investigated the efficacy of this compound as a single agent and in combination with KRAS G12C inhibitors such as sotorasib (AMG 510) and adagrasib (MRTX849) in KRAS-mutant cancers. This compound demonstrated single-agent activity against multiple KRAS-mutant cancer cell lines in vitro and inhibited tumor growth in vivo in murine xenograft models using human cancer cells with various KRAS mutations (G13D, G12V, Q61H) sec.govcancernetwork.comtargetedonc.com.
Notably, this compound exhibited synergistic activity when combined with KRAS G12C inhibitors in KRAS G12C-mutant cancer cell lines in vitro and in vivo sec.govcancernetwork.comtargetedonc.comonclive.com. Synergy was observed in most KRAS G12C-mutant cell lines tested targetedonc.comonclive.com. In vivo studies, such as those using a MIA PaCa-2 murine xenograft model, also demonstrated synergy between this compound and sotorasib or adagrasib sec.govtargetedonc.comonclive.com. These findings suggest that this compound could be a promising therapeutic option for cancers driven by KRAS-MYC dysregulation, particularly in combination with direct inhibitors of KRAS G12C sec.govtargetedonc.com.
Synergy with BRAF Inhibitors (e.g., Vemurafenib) in BRAF-Mutant Melanoma
Preclinical and early clinical investigations have evaluated the combination of this compound with BRAF inhibitors in BRAF-mutant melanoma. This compound has been tested in combination with vemurafenib (B611658) in a Phase 1 trial, showing good tolerability and efficacy in treatment-naïve patients researchgate.net. Preclinical data also supports the use of CDK4/6 inhibitors, a class that this compound belongs to as it also inhibits CDK4/6 karger.comguidetopharmacology.org, in killing vemurafenib-resistant cells researchgate.net. While BRAF inhibitors like vemurafenib selectively inhibit BRAF kinase activity in BRAF-mutant melanoma cells, blocking proliferation and inducing apoptosis, resistance mechanisms can emerge nih.govnih.gov. Combining BRAF inhibitors with other agents is a strategy to overcome such resistance nih.gov.
Mechanisms Underlying Synergistic Interactions
Dual Inhibition of MCL-1 and BCL-2
A key mechanism underlying the synergistic interactions observed with this compound, particularly with BCL-2 inhibitors like venetoclax, involves the dual inhibition of MCL-1 and BCL-2. BCL-2 family proteins are critical regulators of the intrinsic apoptosis pathway, balancing pro- and anti-apoptotic factors researchgate.netmeipharma.comoaepublish.comaacrjournals.org. While venetoclax selectively inhibits BCL-2, MCL-1 can compensate for BCL-2 inhibition by sequestering pro-apoptotic proteins like Bim, thereby preventing apoptosis and contributing to resistance researchgate.netmeipharma.comnih.govashpublications.org.
This compound, as a CDK9 inhibitor, downregulates MCL-1 protein levels by decreasing its transcription meipharma.commeipharma.comnih.govashpublications.org. This reduction in MCL-1 levels, in combination with BCL-2 inhibition by venetoclax, reduces the sequestration of Bim by MCL-1, freeing Bim to activate the apoptotic pathway researchgate.netmeipharma.comnih.gov. This simultaneous targeting of both anti-apoptotic proteins, MCL-1 and BCL-2, enhances cell death and overcomes resistance mechanisms meipharma.comresearchgate.netmeipharma.comnih.govashpublications.org.
Role of Intrinsic Apoptosis Pathway (Bak and Bax) in this compound-Induced Apoptosis
The intrinsic apoptosis pathway, regulated by the BCL-2 family of proteins, plays a role in this compound-induced cell death. This pathway is executed by the effector proteins BAX and BAK, which form pores in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors oaepublish.comaacrjournals.org.
Preclinical studies have shown that this compound induces apoptosis, and this process is at least partially mediated through the intrinsic apoptosis pathway researchgate.net. Knockdown of Bak and Bax partially rescued cells from this compound-induced apoptosis, indicating their involvement researchgate.netnih.gov. However, in the context of combination treatment with a BCL-2 inhibitor, Bak and Bax knockdown had little to no effect on the induction of apoptosis by the combination, suggesting that other molecular mechanisms may also contribute to the synergistic interaction researchgate.net.
Impact of this compound on Drug Efflux Transporters (ABCB1, ABCG2, ABCC10)
Overexpression of ATP-Binding Cassette (ABC) transporters, such as ABCB1, ABCG2, and ABCC10, is a significant mechanism of multidrug resistance (MDR) in cancer karger.comresearcher.lifenih.govoaepublish.com. These transporters efflux chemotherapeutic drugs from cancer cells, reducing intracellular drug concentrations and efficacy karger.comresearcher.lifeoaepublish.com.
Preclinical studies have evaluated the impact of this compound on the activity of these efflux transporters. This compound was found to significantly potentiate the effect of certain chemotherapy drugs in cells overexpressing ABCB1 and ABCG2 karger.comnih.gov. It also moderately sensitized cells overexpressing ABCC10 to paclitaxel (B517696) karger.comnih.gov. This compound increased the intracellular accumulation and decreased the efflux of substrate drugs in ABCB1- or ABCG2-overexpressing cells karger.comnih.gov. This effect appears to be due to direct inhibition of the efflux function of ABCB1 and ABCG2, as this compound stimulated their ATPase activity in a concentration-dependent manner, suggesting interaction with the drug-substrate-binding site karger.comnih.gov. This compound did not, however, alter the expression or subcellular localization of ABCB1 or ABCG2 karger.comnih.gov. These findings suggest that this compound can antagonize ABCB1 and ABCG2-mediated MDR, supporting its potential use in combination with conventional anti-cancer drugs karger.comnih.gov.
Clinical Development and Translational Research of Voruciclib
Phase 1 Clinical Trials in Hematologic Malignancies
Relapsed/Refractory Acute Myeloid Leukemia (AML)
Voruciclib has been evaluated in patients with R/R AML as both a single agent and in combination with venetoclax (B612062) within the Phase 1 study (NCT03547115). targetedonc.commeipharma.commeipharma.comashpublications.orgfirstwordpharma.comcancernetwork.compharmaceutical-technology.combiospace.comresearchgate.netresearchgate.netnih.govmayo.edumeipharma.comonclive.comonclive.com These patients were often heavily pretreated, with a median of 3 prior therapies. targetedonc.comcancernetwork.com
Monotherapy Evaluation
In the monotherapy stage of the study, this compound was evaluated in patients with R/R AML and B-cell malignancies. ashpublications.orgcancernetwork.compharmaceutical-technology.combiospace.comnih.govmeipharma.comonclive.comonclive.com Among the 21 patients enrolled with AML in this stage, 1 patient achieved a morphologic leukemia-free state at a dose of 100 mg. meipharma.comresearchgate.net Additionally, 9 patients experienced disease stabilization, with this stabilization lasting at least 3 months in 2 patients. meipharma.com In a subset of 10 patients with R/R AML who received this compound monotherapy at 200 mg per day on an intermittent schedule (2 weeks on/2 weeks off), the disease control rate (DCR) was 50%. cancernetwork.comresearchgate.net The median duration of treatment in this group was 72 days. cancernetwork.comresearchgate.net
Combination with Venetoclax
The second stage of the Phase 1 study specifically investigates this compound in combination with standard-dose venetoclax in patients with R/R AML. ashpublications.orgclinicaltrial.befirstwordpharma.comcancernetwork.compharmaceutical-technology.combiospace.comresearchgate.netnih.govmayo.edumeipharma.comonclive.comonclive.com This combination is being explored based on the preclinical evidence suggesting synergistic activity and the potential of this compound to overcome venetoclax resistance mediated by MCL-1 overexpression. meipharma.comashpublications.orgmeipharma.com Early data from the dose-escalation phase of the combination arm have shown preliminary evidence of clinical activity. targetedonc.combusinesswire.comcancernetwork.com In the first cohort of the dose-escalation phase, which included 6 heavily pretreated patients with R/R AML who had previously progressed on venetoclax, the disease control rate was 50%. businesswire.comcancernetwork.comresearchgate.net
Clinical Activity and Responses
Preliminary results from the Phase 1 study have demonstrated anti-leukemic activity with this compound, both as a monotherapy and in combination with venetoclax, in heavily pretreated patients with R/R AML. targetedonc.commeipharma.commeipharma.combiospace.comresearchgate.netmayo.eduonclive.com
In the monotherapy arm, one patient with AML achieved a morphologic leukemia-free state. meipharma.comresearchgate.net Disease stabilization was observed in a notable proportion of AML patients receiving monotherapy. meipharma.com
In the combination arm with venetoclax, among 20 patients who received this compound at a dose of 100 mg or higher, 3 patients responded to the combination. researchgate.net Two of these patients achieved a complete response with incomplete hematologic recovery (CRi), and one patient achieved a morphologic leukemia-free state (MLFS). researchgate.netresearchgate.net Among these three responders, one response lasted for 7 months, another was ongoing at 5 months, and the third patient was referred for a stem cell transplant. researchgate.net An additional 14 patients in the combination arm achieved stable disease, with 5 of these patients maintaining stability for longer than 90 days. researchgate.net Notably, these patients had prior exposure to venetoclax. researchgate.net Among 25 patients with circulating peripheral blood blasts, 18 (75%) showed a significant reduction in circulating blasts by day 14 of the first cycle of combination therapy; however, circulating blasts increased again in 8 of these 18 patients during the single-agent venetoclax administration period on days 15 to 28. researchgate.net
Here is a summary of clinical activity observed in the Phase 1 trial in R/R AML:
| Treatment Arm | Patient Population (n) | Response Type | Number of Patients | Notes | Source |
| Monotherapy | 21 (overall AML) | Morphologic Leukemia-Free State | 1 | At 100 mg dose | meipharma.comresearchgate.net |
| Monotherapy | 21 (overall AML) | Disease Stabilization | 9 | Lasted ≥ 3 months in 2 patients | meipharma.com |
| Monotherapy (Intermittent 200mg) | 10 (R/R AML) | Disease Control Rate | 50% | Median duration of treatment: 72 days | cancernetwork.comresearchgate.net |
| Combination with Venetoclax | 20 (≥100mg this compound) | Complete Response with Incomplete Hematologic Recovery (CRi) | 2 | One referred to HSCT, one with 6 months remission | researchgate.netresearchgate.net |
| Combination with Venetoclax | 20 (≥100mg this compound) | Morphologic Leukemia-Free State (MLFS) | 1 | Ongoing at 9 months | researchgate.netresearchgate.net |
| Combination with Venetoclax | 20 (≥100mg this compound) | Stable Disease | 14 | 5 patients with stability > 90 days | researchgate.net |
| Combination with Venetoclax | 6 (R/R AML, prior ven) | Disease Control Rate | 50% | Early data from dose escalation | businesswire.comcancernetwork.comresearchgate.net |
| Combination with Venetoclax | 25 (circulating blasts) | Significant reduction in circulating blasts by Day 14 | 18 (75%) | Increase observed in 8 patients on days 15-28 | researchgate.net |
Relapsed/Refractory B-cell Malignancies (CLL, DLBCL, MCL, FL, MZL)
This compound has also been evaluated as a monotherapy in patients with R/R B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), Follicular Lymphoma (FL), and Marginal Zone Lymphoma (MZL), who had failed prior standard therapies. targetedonc.commeipharma.commeipharma.comashpublications.orgcancernetwork.compharmaceutical-technology.comresearchgate.netnih.govmeipharma.comonclive.com
Monotherapy Evaluation
In the monotherapy stage of the Phase 1 study, 19 patients were enrolled with B-cell malignancies. meipharma.combiospace.com Among these patients, 4 achieved stable disease, with a decrease in tumor size observed. meipharma.com In a combined analysis of monotherapy data (Groups I and II), 3 patients with B-cell malignancies had a best response of stable disease. This included one patient with Follicular Lymphoma who showed a 42% reduction in the sum of the product of the diameters (SPD) of target lesions, and one patient with CLL who had stable blood counts after relapsing from chemoimmunotherapy, venetoclax, and ibrutinib.
Here is a summary of clinical activity observed in the Phase 1 monotherapy trial in R/R B-cell Malignancies:
| Treatment Arm | Patient Population (n) | Response Type | Number of Patients | Notes | Source |
| Monotherapy | 19 (B-cell malignancies) | Stable Disease | 4 | Decrease in tumor size observed | meipharma.com |
| Monotherapy | N/A (combined Groups I/II) | Stable Disease | 3 | Includes 1 FL patient with 42% SPD reduction, 1 CLL patient with stable blood counts after prior therapies |
Clinical Activity and Responses
Initial data from Phase 1 studies of this compound have indicated preliminary evidence of clinical activity in heavily pretreated patients with relapsed/refractory (R/R) AML and B-cell malignancies. targetedonc.comonclive.combiospace.com In a Phase 1 study (NCT03547115) evaluating this compound alone and in combination with venetoclax, clinical activity was observed with this compound monotherapy and at the initial dose level in combination with venetoclax. onclive.com
In 10 patients with R/R AML who received this compound monotherapy at 200 mg daily on a 2-weeks-on/2-weeks-off schedule, the disease control rate (DCR) was 50%, with a median duration of treatment of 72 days. onclive.comonclive.com Among 20 patients administered this compound at a dose of 100 mg or higher in combination with venetoclax, three patients achieved a response, including two complete responses with incomplete hematologic recovery (CRi) and one morphologic leukemia-free state (MLFS). biospace.comonclive.com These responders had previously received venetoclax. biospace.com Responses in these patients lasted for durations of 7 months, 5 months (and ongoing), and one patient was referred for a stem cell transplant. biospace.comonclive.com Additionally, 14 patients achieved stable disease, with 5 of these patients maintaining stability for longer than 90 days. biospace.comonclive.com
The observed clinical activity is consistent with the proposed mechanism of this compound, particularly its ability to inhibit MCL1 through CDK9 inhibition, addressing a common mechanism of resistance to venetoclax. onclive.combiospace.com
Here is a summary of clinical activity observed in a Phase 1 study:
| Patient Group (R/R AML) | This compound Dose/Schedule | N | Disease Control Rate (DCR) | Responses (CRi/MLFS) |
| Monotherapy | 200 mg daily (2-on/2-off) | 10 | 50% | Not specified in source for monotherapy |
| Combination with Venetoclax | ≥ 100 mg | 20 | Not explicitly stated for this subgroup, but 14/20 achieved Stable Disease onclive.com | 3 (2 CRi, 1 MLFS) biospace.comonclive.com |
Phase 1 Clinical Trials in Solid Tumors
This compound has also been evaluated in Phase 1 dose escalation and expansion studies in patients with solid tumors. ashpublications.orgresearchgate.net These studies evaluated this compound administered once daily either continuously or on days 1 to 14 of 21-day cycles. ashpublications.org In two Phase 1 studies in patients with solid tumors, the maximum tolerated dose (MTD) was established at 350 mg for continuous daily administration and 600 mg for administration on days 1 to 14 in a 21-day cycle. researchgate.net Early clinical studies evaluating over 70 patients with solid tumors in multiple Phase 1 studies, along with preclinical studies, suggest this compound's ability to inhibit CDK9 at doses that appeared generally well-tolerated. meipharma.com Applications in solid tumors are being considered, particularly in those where MYC is dysregulated. meipharma.com
Pharmacokinetic and Pharmacodynamic Correlations in Clinical Studies
Pharmacokinetic (PK) and pharmacodynamic (PD) studies have been conducted in clinical trials to understand the relationship between this compound exposure and its biological effects.
Plasma Concentrations and Target Inhibition
This compound has shown favorable pharmacokinetic properties in clinical studies, including a half-life supporting once-a-day oral dosing, dose-proportional Cmax, and a high volume of distribution suggesting broad entry into tissues. meipharma.com In Phase 1 studies, dose escalation was sometimes stopped before reaching the MTD because plasma concentrations were considered sufficient for target inhibition. targetedonc.comonclive.combiospace.comdoaj.orgresearchgate.net This indicates that target-relevant exposure levels were achieved at the tested doses.
Correlation with MCL-1 mRNA and Protein Expression Downregulation in Patient Samples
Consistent with its mechanism of action as a CDK9 inhibitor, this compound treatment has been shown to lead to the downregulation of MCL1 mRNA and protein expression in patient samples. meipharma.combiospace.comashpublications.orgresearchgate.netashpublications.orgresearchgate.net
In preclinical studies, this compound demonstrated dose-dependent suppression of MCL1. meipharma.com Initial results from correlative biomarker assays in patients treated with this compound at doses of 100 mg or more demonstrated anticipated decreases in MCL1. meipharma.combiospace.com These reductions in MCL1 are consistent with the known mechanism of action of CDK9 inhibition. meipharma.com
Analysis of MCL1 protein expression in normal lymphocytes by flow cytometry showed a trend of decrease in on-treatment samples compared to pre-treatment. ashpublications.org RNA-Seq analysis of paired chronic lymphocytic leukemia (CLL) samples confirmed rapid (after 6 hours) downregulation of MCL1 mRNA transcript in malignant B-cells. ashpublications.org RT-PCR analysis of on-treatment samples also demonstrated a decrease in MCL1 mRNA levels following this compound exposure compared to pre-treatment. ashpublications.org Available assays from dose escalation cohorts showed dose-proportional decreases in MCL1. biospace.com
Correlation with RNA Polymerase II Phosphorylation Downregulation in Patient Samples
This compound's inhibition of CDK9 is also reflected in the downregulation of phosphorylated RNA Polymerase II (RNAPII), specifically at Serine 2 (Ser2). ashpublications.orgresearchgate.netashpublications.org CDK9 is known to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNAPII, which is essential for transcriptional elongation. tandfonline.com
Immunoblotting analysis of this compound-treated patient samples confirmed the downregulation of phosphorylated Ser2 of RNAPII, which is consistent with CDK9 inhibition. ashpublications.orgresearchgate.net This downregulation of RNAPII phosphorylation indicates that this compound is effectively inhibiting CDK9 activity in patients, thereby impacting transcriptional processes. This compound treatment led to reduced phosphorylation of RNA polymerase II in patient samples. researchgate.netnih.gov
Correlation with MYC and NF-κB Transcriptional Gene Set Downregulation in Patient Samples
Studies have also investigated the impact of this compound on the transcriptional programs regulated by MYC and NF-κB in patient samples. CDK9 is a known regulator of MYC transcription. meipharma.combiospace.com
RNA-Seq analysis of longitudinal peripheral blood mononuclear cell (PBMC) samples from patients with CLL revealed a downregulation of TNF signaling via NF-κB following this compound treatment. ashpublications.org In AML samples, there was a trend towards reduction in MYC mRNA transcript levels. ashpublications.org Single-cell RNA-Seq analysis of longitudinal AML samples demonstrated downregulation of the MYC transcriptional program in circulating AML blasts. ashpublications.org This downregulation was evident as early as 24 hours after the start of this compound treatment and continued at later time points. ashpublications.org MYC transcriptional targets were among the top oncogenic pathways significantly associated with downregulated genes after this compound exposure. ashpublications.org Expression of genes known to be regulated by MYC was significantly affected by this compound as early as 6 hours. ashpublications.org
This compound treatment also led to the downregulation of MYC and NF-κB transcriptional gene sets in patient samples. researchgate.netnih.gov
Here is a summary of observed pharmacodynamic effects in patient samples:
| Biomarker | Observation | Consistency with Mechanism |
| MCL1 mRNA Expression | Decrease in on-treatment samples, rapid downregulation observed. ashpublications.orgresearchgate.netashpublications.org | Consistent |
| MCL1 Protein Expression | Trend of decrease observed. ashpublications.org Dose-proportional decreases observed. biospace.com | Consistent |
| Phosphorylated RNA Pol II (Ser2) | Downregulation observed. ashpublications.orgresearchgate.netashpublications.orgresearchgate.netnih.gov | Consistent |
| MYC Transcriptional Program | Downregulation observed. ashpublications.orgresearchgate.netashpublications.orgresearchgate.netnih.gov | Consistent |
| NF-κB Transcriptional Gene Set | Downregulation observed. ashpublications.orgresearchgate.netnih.gov | Consistent |
Biomarker Analysis in Clinical Trials
Biomarker analysis is integral to the clinical development of this compound, particularly in identifying patient populations most likely to benefit from treatment and in understanding the biological effects of the drug. These analyses aim to correlate molecular changes with clinical outcomes.
Identification of Predictive Biomarkers for Response
The primary predictive biomarker for response to this compound, especially in combination with B-cell lymphoma 2 (BCL-2) inhibitors like venetoclax, is the expression level of MCL-1. citeab.comguidetopharmacology.orgidrblab.netbiotech-asia.orgdisprot.orgnih.gov MCL-1 is an anti-apoptotic protein whose overexpression is a known mechanism of resistance to venetoclax. citeab.comguidetopharmacology.orgidrblab.netbiotech-asia.orgdisprot.orgnih.govnih.gov By inhibiting CDK9, this compound leads to the downregulation of MCL-1 protein expression. citeab.comguidetopharmacology.orgidrblab.netnih.govbiotech-asia.orgdisprot.orgnih.govnih.govmims.comashpublications.orgciteab.comtandfonline.com This reduction in MCL-1 is hypothesized to restore sensitivity to BCL-2 inhibition, thereby enhancing the anti-tumor activity of venetoclax. citeab.comguidetopharmacology.orgidrblab.netdisprot.orgfrontiersin.orgacs.org
Preclinical studies have demonstrated that the combination of this compound and venetoclax leads to synergistic anti-tumor effects in models of diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML), particularly in subsets where MCL-1 is a key survival factor. citeab.comnih.govmims.comashpublications.orgciteab.comtandfonline.com Initial data from clinical trials evaluating this compound in combination with venetoclax have shown anticipated decreases in MCL-1 levels in patient samples, consistent with this compound's mechanism of action. citeab.com These findings support the rationale for using MCL-1 expression or markers of CDK9 activity as potential predictive biomarkers for patient selection, particularly in venetoclax-resistant disease.
Assessment of Resistance Mechanisms and Strategies to Overcome Them
A major mechanism of resistance to venetoclax is the overexpression of MCL-1. citeab.comguidetopharmacology.orgidrblab.netbiotech-asia.orgdisprot.orgnih.govnih.gov this compound directly addresses this by inhibiting CDK9, which subsequently reduces MCL-1 levels. citeab.comguidetopharmacology.orgidrblab.netdisprot.orgnih.govacs.org Preclinical studies have shown that combining this compound with venetoclax can overcome venetoclax resistance in various AML and DLBCL models. citeab.comnih.govmims.comashpublications.orgciteab.comtandfonline.com The efficacy of this combination appears to be dependent on the successful downregulation of both MCL-1 and MYC. nih.gov
While targeting MCL-1 with this compound can overcome resistance to BCL-2 inhibition, other resistance mechanisms may exist. For instance, upregulation of BCL-xL, another anti-apoptotic protein, was observed in one DLBCL model that was resistant to the this compound/venetoclax combination. citeab.com This highlights the complexity of resistance and suggests that while the this compound-venetoclax combination addresses MCL-1 mediated resistance, other compensatory mechanisms, such as increased BCL-xL expression, could limit its effectiveness in certain contexts.
Strategies to overcome resistance to BCL-2 inhibitors like venetoclax therefore focus on combinations that can simultaneously target multiple anti-apoptotic proteins. The combination of this compound and venetoclax is a prime example of this strategy, aiming to inhibit both BCL-2 and MCL-1. citeab.comguidetopharmacology.orgidrblab.netdisprot.orgnih.govfrontiersin.orgacs.org Preclinical investigations have also explored alternative dosing strategies, such as interrupted dosing of CDK9 inhibitors, which showed effectiveness in vitro and in vivo. nih.gov
Functional Precision Medicine Approaches (e.g., CIVO technology)
Functional precision medicine approaches, such as the use of CIVO technology, are being explored to better identify patients who are likely to respond to this compound-based therapies. mims.comashpublications.orgciteab.comtandfonline.comuni.lu CIVO is a multiplexed tumor micro-dosing technology that allows for the assessment of the effects of multiple drugs and drug combinations directly within a patient's tumor. mims.comashpublications.orgciteab.comtandfonline.comuni.lu This technology can provide insights into the tumor's specific response to different agents. citeab.com
In the context of this compound, CIVO has been evaluated as a viable approach for differentiating responders from non-responders to BCL-2/MCL-1 targeted therapy combinations, including this compound and venetoclax. mims.comashpublications.orgciteab.comtandfonline.comuni.lu Preclinical studies using arrayed intra-tumoral microinjection with CIVO have shown localized responses to the this compound and venetoclax combination that correlated with systemic responses observed with the same drug combination. citeab.com This suggests that CIVO technology could potentially be used to functionally assess a patient's tumor sensitivity to the combination therapy ex vivo or in situ, thereby informing treatment decisions and potentially acting as a predictive tool. citeab.com While promising, the full implementation of CIVO as a routine functional precision medicine method in clinical practice requires prospective evaluation in human cancer trials. citeab.com
Future Directions and Research Opportunities
Further Exploration of Combination Therapies with Voruciclib
A primary avenue of future research for this compound lies in its use in combination with other anti-cancer agents to enhance efficacy and overcome resistance. The combination of this compound with the BCL-2 inhibitor venetoclax (B612062) is a key area of investigation. onclive.compatsnap.com Preclinical models have shown that this compound can synergize with venetoclax in acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and chronic lymphocytic leukemia (CLL). nih.govnih.govnih.gov This synergy is largely attributed to this compound's ability to suppress the expression of myeloid cell leukemia-1 (MCL-1), a key resistance mechanism to venetoclax. onclive.comnih.govmedtechalert.com An ongoing Phase 1 study is evaluating the safety and efficacy of this combination in patients with relapsed or refractory AML. onclive.comashpublications.orgnih.gov Preliminary results from this study have shown that the combination is generally well-tolerated with no overlapping toxicities and demonstrates early signs of clinical activity in heavily pretreated patients. onclive.combiospace.combiospace.com
Beyond venetoclax, preclinical data supports the exploration of this compound in combination with KRAS inhibitors. cancernetwork.comprnewswire.comonclive.com Specifically, this compound has shown synergistic effects with KRAS G12C inhibitors like sotorasib (B605408) and adagrasib in preclinical models of KRAS-mutant cancers. onclive.comsec.gov These findings suggest a promising therapeutic strategy for cancers driven by KRAS mutations, which are notoriously difficult to treat. cancernetwork.comprnewswire.com Future research will likely focus on translating these preclinical findings into clinical trials for patients with KRAS-mutated solid tumors.
Investigating this compound in Additional Cancer Subtypes and Genetic Aberrations
While initial clinical development has focused on hematologic malignancies like AML and B-cell malignancies, the biological rationale for this compound's activity extends to a broader range of cancers. medtechalert.comnih.govashpublications.org Preclinical studies have demonstrated its single-agent efficacy in various cancer cell lines, including those with KRAS mutations. cancernetwork.comonclive.comaacrjournals.org
Future investigations will aim to identify additional cancer subtypes that are sensitive to this compound, both as a monotherapy and in combination. This includes solid tumors such as colorectal and lung cancer, where KRAS mutations are prevalent. onclive.comaacrjournals.org The exploration of this compound in cancers characterized by specific genetic aberrations, particularly those leading to the overexpression of MYC and MCL-1, will be a critical area of research. cancernetwork.com
Detailed Elucidation of Resistance Mechanisms to this compound-Based Regimens
Understanding and overcoming resistance is crucial for the long-term success of any cancer therapy. For this compound, research into resistance mechanisms is still in its early stages. One observation from clinical studies is a rebound of circulating blasts during the off-treatment period in some patients, suggesting that continuous or optimized dosing schedules may be necessary to maintain therapeutic pressure and prevent disease progression. nih.gov
Preclinical studies have also shown that the downregulation of Mcl-1 by this compound can be transient. nih.gov This finding has led to the exploration of intermittent dosing schedules to repeatedly suppress Mcl-1 levels and enhance the synergistic effect with agents like venetoclax. nih.gov Future research will need to delve deeper into the molecular mechanisms that contribute to both intrinsic and acquired resistance to this compound-based therapies. This could involve genomic and proteomic analyses of patient samples to identify mutations or pathway alterations that emerge during treatment.
Development of Novel Biomarkers for Patient Selection and Treatment Monitoring
To optimize the clinical application of this compound, the identification of predictive biomarkers for patient selection and pharmacodynamic biomarkers for treatment monitoring is essential. The on-target effects of this compound, such as the reduction of MCL-1 expression and the decreased phosphorylation of RNA polymerase II Ser-2, have been observed in clinical trials and serve as initial pharmacodynamic markers. ashpublications.orgnih.govmeipharma.comprovidence.org
It has been hypothesized that an increase in Mcl-1 expression following venetoclax treatment could serve as a predictive biomarker for sensitivity to subsequent this compound therapy. nih.gov Furthermore, the downregulation of MYC and NF-κB transcriptional gene sets has been noted in patient samples, suggesting these could also be valuable biomarkers. providence.orgelsevierpure.comconfex.com Future research will focus on validating these and discovering novel biomarkers through comprehensive molecular profiling of patient tumors. This will enable the identification of patients most likely to benefit from this compound and allow for real-time monitoring of treatment response.
Exploration of this compound in the Context of Specific Oncogenic Pathways (e.g., KRAS-MYC axis)
This compound's mechanism of action is intrinsically linked to the inhibition of transcriptional elongation, which has profound effects on key oncogenic pathways. A significant area of ongoing and future research is the detailed exploration of this compound's impact on the KRAS-MYC axis. cancernetwork.comaacrjournals.org In KRAS-mutant cancers, MYC is often stabilized and overexpressed. prnewswire.com Preclinical studies have shown that this compound not only decreases MYC transcription but also reduces the phosphorylation of MYC at Serine 62, a modification that is critical for its stability in the context of KRAS mutations. cancernetwork.comprnewswire.comsec.gov
This dual effect on MYC transcription and protein stability makes this compound an attractive therapeutic agent for cancers driven by the KRAS-MYC oncogenic axis. cancernetwork.comsec.govaacrjournals.org Future studies will aim to further elucidate the intricate molecular details of this interaction and to identify other oncogenic pathways that are sensitive to CDK9 inhibition by this compound.
Comparative Studies with Other CDK9 Inhibitors and Pan-CDK Inhibitors
The landscape of CDK inhibitors is expanding, with several CDK9 inhibitors and pan-CDK inhibitors in various stages of development. While early pan-CDK inhibitors showed some anti-tumor activity, they were often associated with significant off-target toxicities. nih.govnih.gov More selective CDK9 inhibitors like this compound are hypothesized to have a wider therapeutic window. nih.govnih.gov
A key distinguishing feature of this compound is its oral bioavailability, which offers a significant advantage in terms of patient convenience and potential for long-term administration. nih.gov While direct comparative clinical trials with other CDK9 inhibitors such as flavopiridol (B1662207), dinaciclib, KB-0742, TP-1287, and fadraciclib are unlikely in the near future, future research will involve careful evaluation of the distinct pharmacological and clinical profiles of these agents to understand their relative benefits and risks. nih.gov
Translating Preclinical Synergistic Findings to Clinical Applications
A critical aspect of future research is the effective translation of promising preclinical findings into the clinical setting. The ongoing Phase 1 trial of this compound in combination with venetoclax is a prime example of this translational effort, directly building on strong preclinical evidence of synergy. onclive.comnih.govbiospace.com
Similarly, the compelling preclinical data for this compound's synergy with KRAS inhibitors needs to be advanced into clinical trials for patients with KRAS-mutant solid tumors. cancernetwork.comonclive.com Innovative clinical trial designs and technologies, such as the CIVO multiplexed tumor micro-dosing technology, may help to bridge the gap between preclinical models and patient responses, allowing for a more rapid assessment of drug combinations in individual patients. nih.gov
Interactive Data Table of Preclinical and Clinical Findings
| Research Area | Key Findings | Supporting Evidence |
| Combination Therapies | Synergistic with venetoclax in AML, DLBCL, and CLL preclinical models. nih.govnih.govnih.gov Well-tolerated with early clinical activity in combination with venetoclax in a Phase 1 AML trial. onclive.combiospace.combiospace.com | Preclinical synergy with KRAS G12C inhibitors (sotorasib, adagrasib). onclive.comsec.gov |
| Additional Cancer Subtypes | Single-agent activity in various KRAS-mutant cancer cell lines. cancernetwork.comonclive.comaacrjournals.org | Activity in preclinical models of solid tumors like colorectal and lung cancer. onclive.comaacrjournals.org |
| Resistance Mechanisms | Rebound of circulating blasts observed off-treatment suggests a need for optimized scheduling. nih.gov | Transient Mcl-1 downregulation may be overcome with intermittent dosing. nih.gov |
| Biomarker Development | On-target biomarkers include reduced MCL-1 expression and decreased phosphorylation of RNA Pol II Ser-2. ashpublications.orgnih.govmeipharma.comprovidence.org | Downregulation of MYC and NF-κB gene sets observed in patient samples. providence.orgelsevierpure.comconfex.com |
| Oncogenic Pathways | Decreases MYC transcription and reduces phosphorylation of MYC at Serine 62 in KRAS-mutant models. cancernetwork.comprnewswire.comsec.gov | Demonstrates a dual mechanism of action against the KRAS-MYC axis. cancernetwork.comsec.govaacrjournals.org |
| Comparative Profile | Oral bioavailability is a key advantage over some other CDK9 inhibitors. nih.gov | Selective CDK9 inhibition may offer a better safety profile than pan-CDK inhibitors. nih.govnih.gov |
| Translational Research | Ongoing Phase 1 trial of this compound with venetoclax is a direct translation of preclinical synergy. onclive.comnih.govbiospace.com | CIVO technology may aid in predicting clinical response to drug combinations. nih.gov |
Long-Term Efficacy and Outcome Studies of this compound in Various Cancer Settings
In addition to AML, this compound has been evaluated in patients with various B-cell malignancies. ashpublications.orgnih.gov As a monotherapy, it has demonstrated disease stabilization in some patients. The future research trajectory for this compound in B-cell lymphomas will involve larger, potentially randomized controlled trials to ascertain its long-term efficacy. These studies will be essential to define its role in the treatment landscape of diseases like follicular lymphoma, mantle cell lymphoma, and diffuse large B-cell lymphoma (DLBCL). onclive.comresearchgate.net Preclinical models have already suggested a synergistic effect when combining this compound and Venetoclax in DLBCL, indicating a promising avenue for future clinical trials focused on long-term outcomes in this subset of patients. researchgate.netnih.gov
The table below summarizes preliminary efficacy findings from the ongoing Phase 1 study in R/R AML, which underscore the need for more extensive, long-term evaluation.
| Patient Population | Intervention | Key Preliminary Finding | Response Duration/Status | Reference |
|---|---|---|---|---|
| R/R AML (n=20 receiving ≥100 mg this compound) | This compound + Venetoclax | 3 patients achieved a response (2 CRi, 1 MLFS) | - 1 response lasted 7 months
| onclive.combiospace.com |
| R/R AML (n=20 receiving ≥100 mg this compound) | This compound + Venetoclax | 14 patients achieved stable disease | 5 patients had stable disease for >90 days | onclive.combiospace.com |
| R/R AML (n=21) | This compound Monotherapy | 1 patient achieved a morphologic leukemia-free state (MLFS) | Not specified | nih.gov |
| R/R AML (n=21) | This compound Monotherapy | 9 patients had disease stabilization | Lasted at least 3 months in 2 patients |
CRi: Complete Response with incomplete hematologic recovery; MLFS: Morphologic Leukemia-Free State; R/R AML: Relapsed/Refractory Acute Myeloid Leukemia.
Beyond hematologic cancers, preclinical data indicates that this compound could be a viable therapeutic option for solid tumors, particularly those driven by KRAS mutations. cancernetwork.com Studies have shown that this compound can inhibit the proliferation of KRAS-mutant cancer cell lines and demonstrates synergistic activity with KRAS G12C inhibitors in preclinical models. cancernetwork.com This opens up a significant future research opportunity. The next logical step would be to initiate clinical trials in patients with KRAS-mutant solid tumors, such as certain types of colorectal and lung cancer. These initial studies would need to be followed by long-term outcome analyses to determine if the promising preclinical results translate into durable clinical efficacy and improved survival for this patient population. cancernetwork.com
Q & A
Q. What experimental models are most appropriate for assessing Voruciclib’s efficacy in preclinical studies?
Methodological Answer: Use cell lines with varying CDK4/6 dependency (e.g., SW620, NCI-H460) and their drug-resistant counterparts (e.g., SW620/AD300, NCI-H460/MX20) to evaluate this compound’s potency. Employ CCK-8 assays to measure cell viability across a concentration gradient (e.g., 0–10 µM) and calculate IC50 values. Include parental and ABC transporter-overexpressing cell lines (e.g., LLC-PK1/MDR1, HEK293/ABCG2 variants) to assess multi-drug resistance (MDR) antagonism .
Q. What pharmacokinetic parameters should be prioritized in this compound preclinical testing?
Methodological Answer: Focus on bioavailability, plasma half-life, and tissue distribution using high-performance liquid chromatography (HPLC) or mass spectrometry. Conduct dose-response studies in murine models to establish maximum tolerated doses (MTD) and assess liver/kidney toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine). Cross-reference in vitro IC50 values (e.g., 0.5–2.0 µM in SW620 cells) with in vivo efficacy .
Q. How is this compound’s selectivity for CDK4/6 validated experimentally?
Methodological Answer: Perform kinase inhibition assays using recombinant CDK4/6-cyclin D complexes and compare inhibition rates (IC50) against off-target kinases (e.g., CDK1, CDK2). Use siRNA knockdown or CRISPR-Cas9 to silence CDK4/6 in cancer cells and evaluate this compound’s reduced efficacy, confirming target specificity. Validate findings with phospho-Rb (Ser780/795) Western blotting to track cell cycle arrest .
Advanced Research Questions
Q. How can discrepancies in this compound’s IC50 values across cell lines be systematically addressed?
Methodological Answer: Standardize assay conditions (e.g., incubation time, serum concentration) and normalize data to cell proliferation rates. Use multi-omics approaches (e.g., RNA-seq, proteomics) to identify biomarkers (e.g., cyclin D1 levels, Rb status) that correlate with sensitivity. For example, SW620 cells (IC50 ~0.5 µM) may exhibit higher CDK4/6 activity than NCI-H460 cells (IC50 ~1.2 µM), explaining variability . Apply meta-analysis to aggregate data from independent studies and adjust for batch effects.
Q. What strategies are effective in evaluating this compound’s synergy with other targeted therapies?
Methodological Answer: Design a matrix of combination doses (e.g., this compound + PI3K inhibitors) and analyze synergism using the Chou-Talalay method (Combination Index <1). Use patient-derived xenografts (PDXs) with defined genetic alterations (e.g., KRAS mutations) to model heterogeneous responses. Monitor tumor regression and resistance emergence via longitudinal RNA sequencing. Include control arms with monotherapies to isolate combinatorial effects .
Q. How can ABCB1/ABCG2-mediated resistance to this compound be experimentally distinguished from intrinsic resistance?
Methodological Answer: Compare this compound’s efficacy in ABCB1/ABCG2-overexpressing cells (e.g., HEK293/ABCG2-R482) versus parental lines using cytotoxicity assays. Inhibit transporters with pharmacological blockers (e.g., Ko143 for ABCG2) and observe rescue of this compound activity. Validate with flow cytometry to measure intracellular drug accumulation. For intrinsic resistance, profile CDK4/6 mutations (e.g., amplifications) via whole-exome sequencing .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-response in heterogeneous tumor models?
Methodological Answer: Apply nonlinear mixed-effects modeling (NLME) to account for inter-tumor variability in PDX studies. Use the dr4pl R package for robust IC50 estimation and confidence intervals. For single-cell RNA-seq data, implement pseudotime analysis to track cell cycle arrest dynamics post-Voruciclib treatment. Address outliers via bootstrapping or Bayesian hierarchical models .
Q. How can predictive biomarkers for this compound sensitivity be identified in clinical cohorts?
Methodological Answer: Perform retrospective analysis of transcriptomic datasets (e.g., TCGA) to correlate CDK4/6 pathway activation (e.g., CCND1 expression, CDKN2A deletions) with patient outcomes. Validate in prospective trials using immunohistochemistry (IHC) for phospho-Rb and digital PCR for CDK4 amplifications. Stratify responders/non-responders and apply machine learning (e.g., LASSO regression) to identify composite biomarker signatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
